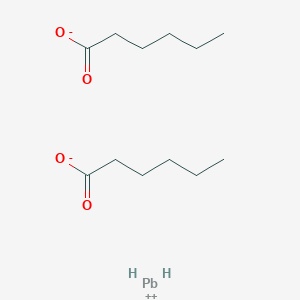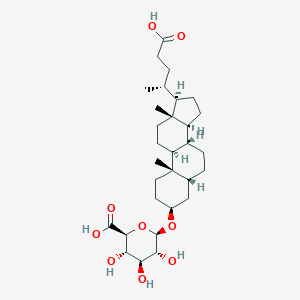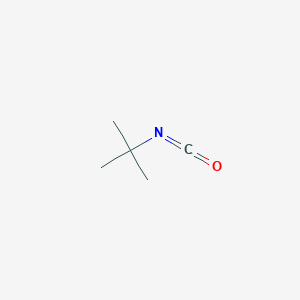
4-(1H-咪唑-1-基)苯甲酸
概述
描述
4-(1H-Imidazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It is characterized by the presence of an imidazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
4-(1H-Imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4-(1H-Imidazol-1-yl)benzoic acid is the CYP199A4 enzyme . This enzyme is a bacterial cytochrome P450 enzyme from Rhodopseudomonas palustris HaA2 . The CYP199A4 enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
4-(1H-Imidazol-1-yl)benzoic acid interacts with its target, the CYP199A4 enzyme, by binding to its ferric and ferrous heme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively .
Biochemical Pathways
It is known that the compound’s interaction with the cyp199a4 enzyme can influence the enzyme’s activity and thus potentially affect the metabolic pathways in which the enzyme is involved .
Pharmacokinetics
The compound’s molecular weight (18819 g/mol) and its solid physical form suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-(1H-Imidazol-1-yl)benzoic acid’s action are largely dependent on its interaction with the CYP199A4 enzyme . By binding to this enzyme, the compound can potentially influence the enzyme’s activity and thus affect various metabolic processes .
Action Environment
The action, efficacy, and stability of 4-(1H-Imidazol-1-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific conditions in which it is used, such as the presence of other substances that can interact with the CYP199A4 enzyme .
准备方法
The synthesis of 4-(1H-Imidazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the condensation of 4-chlorobenzoic acid with imidazole under basic conditions . Another approach involves the reaction of benzoic acid with imidazole in the presence of a dehydrating agent[3][3]. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(1H-Imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-(1H-Imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds such as:
- 4-(1H-Imidazol-1-yl)methylbenzoic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-Benzimidazol-2-yl)aniline
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the imidazole ring and benzoic acid moiety in 4-(1H-Imidazol-1-yl)benzoic acid contributes to its distinct chemical and biological properties[10][10].
属性
IUPAC Name |
4-imidazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIDZIWWYNTQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353057 | |
| Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-04-5 | |
| Record name | 4-(1H-Imidazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Imidazolyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)




![Trisodium;4-amino-5-oxido-7-sulfo-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B108087.png)
